(7-hydroxy-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate
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Overview
Description
The compound (7-hydroxy-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate It is a quinone mitomycin antibiotic produced by Streptomyces caespitosus. Mitomycin B exhibits antibacterial, antimycobacterial, and antiviral activities and has an inhibitory effect on tumors.
Preparation Methods
Mitomycin B is synthesized through a series of complex chemical reactions. The synthetic route involves the fermentation of Streptomyces caespitosus followed by extraction and purification processes. Industrial production methods typically involve large-scale fermentation, followed by solvent extraction and chromatographic purification to isolate the compound in high purity.
Chemical Reactions Analysis
Mitomycin B undergoes various chemical reactions, including:
Oxidation: Mitomycin B can be oxidized to form reactive intermediates that can interact with DNA.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: Mitomycin B can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include different derivatives of Mitomycin B with altered biological activities .
Scientific Research Applications
Mitomycin B has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study quinone antibiotics and their chemical properties.
Biology: Mitomycin B is used to study the mechanisms of antibacterial and antiviral activities.
Medicine: It is investigated for its potential use in cancer therapy due to its tumor-inhibitory effects.
Industry: Mitomycin B is used in the development of new antibiotics and antiviral agents
Mechanism of Action
Comparison with Similar Compounds
Mitomycin B is similar to other mitomycins, such as Mitomycin C and Mitomycin A. it is unique in its specific structure and the particular biological activities it exhibits. Similar compounds include:
Mitomycin C: Another quinone antibiotic with similar DNA cross-linking activity.
Mitomycin A: A related compound with slightly different chemical properties and biological activities
Mitomycin B stands out due to its specific inhibitory effects on tumors and its broad-spectrum antibacterial and antiviral activities.
Properties
IUPAC Name |
(7-hydroxy-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)24-3)7(5-25-15(17)22)16(23)14-8(18(14)2)4-19(10)16/h7-8,14,23H,4-5H2,1-3H3,(H2,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUUQCBCWDBYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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